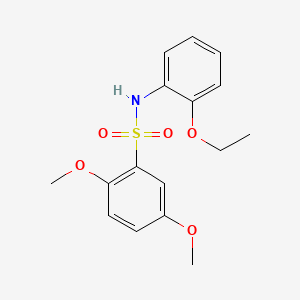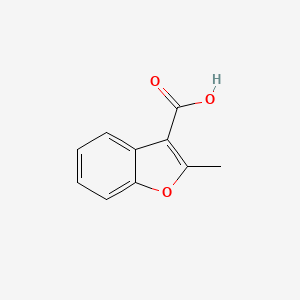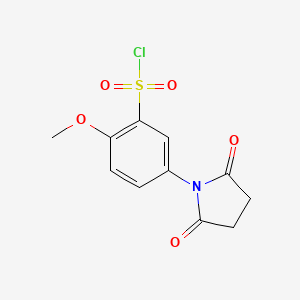![molecular formula C25H18ClN3O2S B2433178 4-Benzoyl-N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamid CAS No. 392254-49-8](/img/structure/B2433178.png)
4-Benzoyl-N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C25H18ClN3O2S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4-Benzoyl-N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamid, auch bekannt als 4-Benzoyl-N-[2-(4-Chlorphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamid:
Antibakterielle Aktivität
Diese Verbindung hat sich als vielversprechend als antimikrobielles Mittel erwiesen. Untersuchungen zeigen, dass sie das Wachstum verschiedener bakterieller Stämme hemmen kann, darunter sowohl grampositive als auch gramnegative Bakterien. Ihre Wirksamkeit gegen resistente Stämme macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika .
Antitumor-Eigenschaften
Studien haben gezeigt, dass diese Verbindung Antitumoraktivität aufweist, insbesondere gegen Brustkrebszelllinien. Sie wirkt, indem sie Apoptose (programmierter Zelltod) in Krebszellen induziert und so deren Proliferation hemmt. Dies macht sie zu einer wertvollen Verbindung für die weitere Forschung in der Krebstherapie .
Antioxidative Aktivität
Es wurde festgestellt, dass die Verbindung starke antioxidative Eigenschaften besitzt. Sie kann freie Radikale neutralisieren und oxidativen Stress reduzieren, was bei der Verhinderung von Zellschäden und verschiedenen oxidativen Stress-bedingten Krankheiten von Vorteil ist. Diese Anwendung ist besonders relevant bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln, die darauf abzielen, die antioxidativen Abwehrkräfte zu stärken .
Entzündungshemmende Wirkungen
Forschungsergebnisse zeigen, dass diese Verbindung Entzündungen reduzieren kann, indem sie die Produktion von proinflammatorischen Zytokinen hemmt. Dies macht sie zu einem möglichen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis und chronisch-entzündlichen Darmerkrankungen .
Neuroprotektive Wirkungen
Die Verbindung hat in verschiedenen Studien neuroprotektive Eigenschaften gezeigt. Sie kann Neuronen vor Schäden schützen, die durch oxidativen Stress und Entzündungen verursacht werden, was sie zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson macht .
Antifungal-Aktivität
Neben ihren antibakteriellen Eigenschaften hat sich diese Verbindung auch gegen Pilzinfektionen als wirksam erwiesen. Sie kann das Wachstum verschiedener Pilzarten hemmen, was sie zu einem möglichen Antimykotikum für die Behandlung von Pilzinfektionen macht .
Antivirale Aktivität
Vorläufige Studien deuten darauf hin, dass diese Verbindung antivirale Eigenschaften haben könnte. Sie hat Aktivität gegen bestimmte Viren gezeigt, möglicherweise durch Interferenz mit viralen Replikationsprozessen. Diese Anwendung ist besonders relevant bei der Entwicklung von antiviralen Medikamenten .
Potenzielle Verwendung in Arzneimittel-Abgabesystemen
Die einzigartige chemische Struktur dieser Verbindung ermöglicht ihre Verwendung in Arzneimittel-Abgabesystemen. Sie kann so konzipiert werden, dass sie Medikamente an bestimmte Ziele im Körper abgibt, wodurch die Wirksamkeit verschiedener Behandlungen erhöht und die Nebenwirkungen reduziert werden .
Eigenschaften
IUPAC Name |
4-benzoyl-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-19-10-12-20(13-11-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-8-6-17(7-9-18)23(30)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMKIOPYTSVMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B2433096.png)
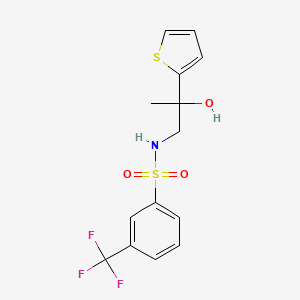
![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)
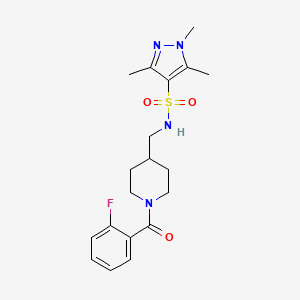
![2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2433102.png)

![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)

![2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]ethan-1-one](/img/structure/B2433110.png)
![3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2433111.png)
